molecular formula C8H14O2 B8729851 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde

1-(Hydroxymethyl)cyclohexane-1-carbaldehyde

Cat. No.: B8729851
M. Wt: 142.20 g/mol
InChI Key: NBWRHTJEHJHXCK-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a cyclohexane derivative where a hydroxymethyl group and a formyl group are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclohexanone followed by oxidation. The reaction typically uses formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group. Subsequent oxidation of the hydroxymethyl group to an aldehyde can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Cyclohexane-1-carboxylic acid.

    Reduction: 1-(Hydroxymethyl)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Materials Science: It is investigated for its role in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its aldehyde group can form Schiff bases with amines, which are important in enzyme catalysis and metabolic processes.

Comparison with Similar Compounds

    Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxymethyl group.

    Cyclohexanol: Contains a hydroxyl group instead of an aldehyde group.

    Cyclohexanone: Contains a ketone group instead of an aldehyde group.

Uniqueness: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(hydroxymethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h6,10H,1-5,7H2

InChI Key

NBWRHTJEHJHXCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanol is added to a suspension of 37% formaldehyde solution (69 ml.) and cyclohexanecarboxaldehyde (100 g.; 0.89 mole) to afford a homogeneous solution. The mixture is cooled to 0° C. and a sodium hydroxide solution (1 N; 67 ml.) is added with stirring over the course of 15 minutes. The mixture is allowed to warm to room temperature and is stirred at 25° C. overnight. The solution is then concentrated, diluted with water and extracted with ether. The ether extract is dried, evaporated in vacuo and the residual colorless liquid is distilled to afford 51% of 1-formyl-1-hydroxymethylcyclohexane (65 g.), b.p. 120°-125° C./0.90 mm.
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67 mL
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Synthesis routes and methods II

Procedure details

To a cold (0° C. mixture of 100 g (0.891 mole) of cyclohexanecarboxaldehyde, 76.5 g of 37% of formaldehyde in 225 ml of mnethanol was added dropwise 90 ml of 1 N Sodium hydroxide in 1 h. The reaction mixture was stirred at room temperature over 48 then was evaporated to remove methanol. The reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with water, brine, and dried over sodium sulfate and concentrated under vacuum to give 75 g (59.7%) of thick oil. Proton NMR and mass spectra were consistent with the product.
Quantity
100 g
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reactant
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76.5 g
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reactant
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90 mL
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Yield
59.7%

Synthesis routes and methods III

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Synthesis routes and methods IV

Procedure details

To a cold (0° C.) mixture of 100 g (0.891 mole) of cyclohexanecarboxaldehyde, 76.5 g of 37% of formaldehyde in 225 ml of methanol was added dropwise 90 ml of 1 N Sodium hydroxide in 1 h. The reaction mixture was stirred at room temperature over 48 then was evaporated to remove methanol. The reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with water, brine, and dried over sodium sulfate and concentrated under vacuum to give 75 g (59.7%) of thick oil. Proton NMR and mass spectra were consistent with the product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
59.7%

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